1-Bromo-4-bromomethyldecane
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Overview
Description
1-Bromo-4-bromomethyldecane is an organic compound with the molecular formula C11H22Br2. It is a brominated alkane, characterized by the presence of two bromine atoms attached to a decane backbone. This compound is often used in organic synthesis and various chemical reactions due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-bromomethyldecane can be synthesized through the bromination of 4-bromomethyldecane. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of bromine and appropriate catalysts can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-bromomethyldecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of alcohols, nitriles, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alkanes.
Scientific Research Applications
1-Bromo-4-bromomethyldecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the modification of biomolecules for labeling and tracking purposes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Bromo-4-bromomethyldecane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
1-Bromodecane: A brominated alkane with a single bromine atom. It is less reactive compared to 1-Bromo-4-bromomethyldecane due to the presence of only one bromine atom.
1,5-Dibromopentane: A dibrominated alkane with a shorter carbon chain. It exhibits different reactivity and physical properties due to its shorter chain length.
1-Bromo-3-bromomethylbutane: Another dibrominated alkane with a different carbon chain structure. It has unique reactivity and applications compared to this compound.
Uniqueness
This compound is unique due to its specific carbon chain length and the positioning of the bromine atoms. This structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
61639-11-0 |
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Molecular Formula |
C11H22Br2 |
Molecular Weight |
314.10 g/mol |
IUPAC Name |
1-bromo-4-(bromomethyl)decane |
InChI |
InChI=1S/C11H22Br2/c1-2-3-4-5-7-11(10-13)8-6-9-12/h11H,2-10H2,1H3 |
InChI Key |
OVSIAEWZPMVAOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCBr)CBr |
Origin of Product |
United States |
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